4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C10H18N4O4S and its molecular weight is 290.34. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
Sulfonamides have been foundational in the development of a wide range of therapeutic agents. These compounds have shown significant antitumor activity and are being explored for their efficacy in treating various forms of cancer. For instance, sulfonamides incorporating nitrogen oxide-donating moieties have been investigated as antiglaucoma agents, targeting the tumor-associated isoforms CA IX/XII. Additionally, the development of novel drugs like apricoxib, a COX2 inhibitor, and pazopanib, a tyrosine kinase inhibitor, demonstrates the ongoing interest in sulfonamides for their antitumor properties. This interest underscores a constant need for novel sulfonamides as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, suggesting a future where this structural motif continues to play a vital role in drug discovery (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact
The widespread use of sulfonamides in healthcare and veterinary medicine has raised concerns regarding their environmental impact. Studies have found that sulfonamides present in the environment, mainly from agricultural activities, have caused changes in the population of microbes, potentially posing hazards to human health. This highlights the global range of human health hazards posed by sulfonamides and emphasizes the need for effective risk reduction strategies (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Potential for New Drug Development
The research into sulfonamides has led to the identification of new pharmacological targets and the development of drugs with improved efficacy and safety profiles. Sulfonamide derivatives have been explored for their potential in treating a variety of conditions, including cancer, glaucoma, inflammation, and neurological diseases. The adaptability of sulfonamide chemistry allows for the creation of compounds with targeted actions, promising a rich pipeline of new drugs for various therapeutic areas (He Shichao et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives have a broad range of biological activities. They are known to interact with various targets, including enzymes and receptors, and play a role in many biological processes .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. Generally, these compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways. For example, some imidazole derivatives are known to inhibit the synthesis of certain proteins or nucleic acids, while others can modulate signal transduction pathways .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives can also vary greatly. Factors such as the compound’s solubility, stability, and metabolic stability can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The molecular and cellular effects of imidazole derivatives can include changes in enzyme activity, alterations in signal transduction, and effects on cell proliferation and differentiation .
Action Environment
The action of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interaction with its targets .
Properties
IUPAC Name |
4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4S/c1-12(2)19(17,18)13-5-3-8(4-6-13)14-9(15)7-11-10(14)16/h8H,3-7H2,1-2H3,(H,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIFOWANCBIMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)CNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.